REACTION_CXSMILES
|
[CH:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][C:5]=1[O:14]C)([CH3:3])[CH3:2].B(Br)(Br)Br>C(Cl)Cl>[CH:1]([C:4]1[C:13]2[O:12][CH2:11][CH2:10][O:9][C:8]=2[CH:7]=[CH:6][C:5]=1[OH:14])([CH3:3])[CH3:2]
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Name
|
|
Quantity
|
1.011 g
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Type
|
reactant
|
Smiles
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C(C)(C)C1=C(C=CC=2OCCOC21)OC
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Name
|
|
Quantity
|
7.3 mL
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Type
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reactant
|
Smiles
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B(Br)(Br)Br
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
After 16 hours the solution was cooled to −78° C.
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Duration
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16 h
|
Type
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CUSTOM
|
Details
|
quenched with H2O
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Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification via flash chromatography (7:3 hexane/ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=C(C=CC=2OCCOC21)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.622 g | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |